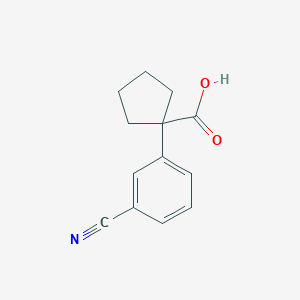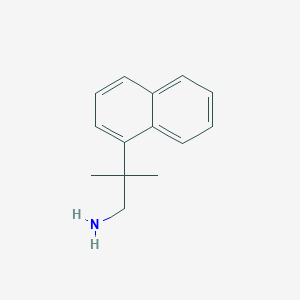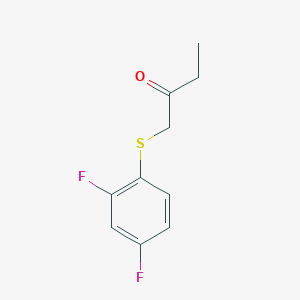
4-methoxy-N-propylpentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-propylpentan-1-amine: is an organic compound belonging to the class of amines It is characterized by the presence of a methoxy group attached to the fourth carbon of the pentane chain and a propyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-N-propylpentan-1-amine can be achieved through several methods. One common approach involves the alkylation of 4-methoxypentan-1-amine with propyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-methoxypentan-1-amine and propyl halide (e.g., propyl bromide).
Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The mixture is heated to facilitate the alkylation process.
Product Isolation: The resulting this compound is isolated through distillation or extraction techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced separation techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 4-methoxy-N-propylpentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
Chemistry: 4-methoxy-N-propylpentan-1-amine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized in the study of amine metabolism and enzyme interactions. It can act as a substrate or inhibitor in enzymatic assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Its structural features make it a candidate for designing molecules with specific pharmacological properties.
Industry: In the industrial sector, this compound is employed in the synthesis of specialty chemicals and materials. It is also used in the production of polymers and resins with unique properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-propylpentan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-methoxypentan-1-amine: Lacks the propyl group on the nitrogen atom.
N-propylpentan-1-amine: Lacks the methoxy group on the fourth carbon.
4-methoxy-N-ethylpentan-1-amine: Contains an ethyl group instead of a propyl group on the nitrogen atom.
Uniqueness: 4-methoxy-N-propylpentan-1-amine is unique due to the presence of both the methoxy group and the propyl group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
Molecular Formula |
C9H21NO |
|---|---|
Molecular Weight |
159.27 g/mol |
IUPAC Name |
4-methoxy-N-propylpentan-1-amine |
InChI |
InChI=1S/C9H21NO/c1-4-7-10-8-5-6-9(2)11-3/h9-10H,4-8H2,1-3H3 |
InChI Key |
MOHRDXUNJAMBHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCCC(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13529149.png)

![[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanamine](/img/structure/B13529162.png)

![6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-olhydrochloride](/img/structure/B13529183.png)
![1-[1-(3,5-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13529186.png)

![Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate](/img/structure/B13529191.png)





